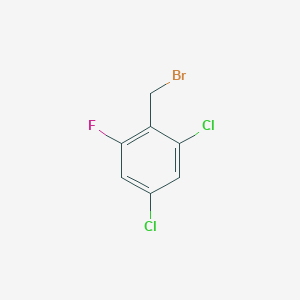

2,4-Dichloro-6-fluorobenzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides in Contemporary Organic Synthesis

Halogenated benzyl bromides are a class of organic compounds that serve as crucial building blocks in modern organic synthesis. wisdomlib.org These reagents, which feature a bromine atom attached to a methyl group on a halogen-substituted benzene (B151609) ring, are prized for their ability to introduce a substituted benzyl moiety into a wide range of molecules. wisdomlib.org The presence of halogens on the aromatic ring can significantly influence the reactivity of the benzylic bromide and the properties of the resulting products.

In contemporary organic synthesis, halogenated benzyl bromides are frequently employed in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wisdomlib.org They are also utilized in the synthesis of derivatives of coumarin, a class of compounds with notable applications in pharmaceuticals and fragrances. wisdomlib.org The versatility of these compounds makes them indispensable tools for chemists seeking to construct complex molecular architectures.

Specific Context of 2,4-Dichloro-6-fluorobenzyl Bromide within Fluorinated Benzyl Halide Chemistry

Within the broader category of halogenated benzyl halides, fluorinated derivatives hold a special place due to the unique properties that fluorine imparts to organic molecules. The incorporation of fluorine can alter a molecule's physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. sigmaaldrich.comalfa-chemistry.com Consequently, fluorinated building blocks are of high value in the design of new pharmaceuticals and agrochemicals. sigmaaldrich.comyoutube.com

This compound is a member of this important class of fluorinated benzyl halides. The presence of two chlorine atoms in addition to a fluorine atom on the benzene ring creates a unique electronic environment that influences the reactivity of the benzylic bromide. The combination of these halogens makes it a sought-after intermediate for introducing a polychlorinated and fluorinated benzyl group, a structural motif that is explored in the development of novel bioactive compounds.

Research Trajectories and Objectives in the Study of this compound

The primary research interest in this compound lies in its application as a precursor for more complex molecules with potential biological activity. A notable example is its proposed use in the synthesis of inhibitors of stearoyl-CoA desaturase 1 (SCD1). googleapis.com The inhibition of SCD1 is a therapeutic strategy being investigated for the treatment of obesity and related metabolic disorders. googleapis.com In this context, the objective is to use this compound to construct novel chemical entities that can effectively modulate the activity of this enzyme.

The synthesis of this compound itself is a key research objective. A plausible synthetic route involves the bromination of 2,4-dichloro-6-fluorotoluene (B1399065). The synthesis of this precursor can be achieved through various methods, including the Sandmeyer reaction from the corresponding aniline (B41778) or through the diazotization of 3-chloro-4-methylaniline (B146341) followed by fluorination and subsequent chlorination steps. chemicalbook.comnih.gov The development of efficient and scalable methods for the preparation of this compound is crucial for its wider application in research and development.

Future research trajectories are likely to focus on expanding the utility of this compound in the synthesis of a broader range of biologically active molecules and new materials. This includes its use in the preparation of novel agrochemicals and in the development of advanced polymers and other functional materials where its specific substitution pattern can confer desirable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRXGVFLWPOSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 6 Fluorobenzyl Bromide

Precursor Synthesis and Regioselective Halogenation Strategies

The foundational step in synthesizing 2,4-dichloro-6-fluorobenzyl bromide is the creation of a correctly substituted aromatic precursor, which then undergoes selective bromination at the benzylic position.

Synthesis of Dichlorinated and Fluorinated Aromatic Precursors for Benzylic Bromination

The most common precursor for the synthesis of this compound is 2,4-dichloro-6-fluorotoluene (B1399065). The synthesis of this precursor itself is a multi-step process that requires careful control of regiochemistry. The introduction of chlorine and fluorine atoms onto the toluene (B28343) ring can be achieved through various halogenation techniques. Electrophilic aromatic substitution reactions are typically employed to install the chloro and fluoro groups at the desired positions. The directing effects of the substituents already present on the ring guide the position of the incoming halogens.

For instance, the synthesis might start from a fluorinated toluene derivative, followed by controlled chlorination. The specific sequence and reaction conditions are crucial to obtain the 2,4-dichloro-6-fluoro substitution pattern.

Approaches to Selective Bromination of the Benzylic Position

Once the 2,4-dichloro-6-fluorotoluene precursor is obtained, the next critical step is the selective bromination of the methyl group (the benzylic position) to form the benzyl (B1604629) bromide. This is typically achieved through a free radical bromination reaction.

Common reagents and conditions for this transformation include:

N-Bromosuccinimide (NBS): NBS is a widely used reagent for benzylic bromination as it allows for a low and controlled concentration of bromine, minimizing side reactions on the aromatic ring.

Initiators: The reaction is initiated by a radical initiator, such as benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), upon heating or exposure to UV light.

Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene (B131634) are typically used to facilitate the radical chain reaction.

A patented process describes the bromination of substituted toluenes, including those with electron-attracting groups like fluorine and chlorine, using a brominating agent in the presence of an azo carbonitrile or an azo carboxylic ester and an oxidizing agent at temperatures between 20 and 95°C. google.com This method can be applied to the synthesis of this compound from its corresponding toluene precursor.

Advanced Synthetic Pathways for this compound

Beyond the traditional precursor route, other advanced synthetic methodologies can be employed to construct the target molecule. These can involve transformations of functional groups already on the ring or direct halogenation techniques.

Reductive Transformations from Nitro- or Nitrile-Substituted Analogs

An alternative synthetic strategy involves starting with an aromatic ring that contains nitro or nitrile groups, which can then be transformed into the desired functionalities. For example, a dichlorofluoronitrobenzene or a dichlorofluorobenzonitrile derivative could serve as a starting material.

The synthesis could proceed through the following general steps:

Reduction of the nitro or nitrile group to an amine.

Conversion of the amine to a different functional group, if necessary, through diazotization reactions.

Introduction of the methyl group that will be subsequently brominated.

For example, a process for preparing fluorobenzyl derivatives involves the reduction of compounds like 2,6-difluorobenzonitrile. google.com While not the exact target compound, this illustrates the principle of using reductive transformations from nitrile-substituted analogs in the synthesis of halogenated benzyl derivatives.

Direct Fluorination and Chlorination Techniques on Aromatic Rings

Modern synthetic chemistry offers methods for the direct introduction of halogen atoms onto aromatic rings, which can be applied to the synthesis of this compound. These techniques can offer advantages in terms of step economy and the ability to introduce halogens at later stages of a synthesis.

Direct Fluorination: While direct fluorination of C-H bonds is challenging, methods using reagents like Selectfluor in the presence of a catalyst have been developed for the fluorination of aromatic compounds. beilstein-journals.orgd-nb.info

Direct Chlorination: Similarly, direct chlorination of aromatic C-H bonds can be achieved using various chlorinating agents and catalytic systems. organic-chemistry.org

These direct halogenation methods could potentially be used to introduce the final halogen atom onto a pre-functionalized benzyl bromide derivative, although regioselectivity would be a critical challenge to overcome.

Multi-Step Conversions from Related Halogenated Benzyl Derivatives

This compound can also be synthesized through the modification of other, more readily available, halogenated benzyl derivatives. This approach involves a series of chemical transformations to arrive at the desired substitution pattern. For instance, one could start with a benzyl bromide that has a different halogenation pattern and then introduce or swap halogens as needed.

This could involve:

Nucleophilic Aromatic Substitution (SNAr): A well-placed leaving group on the aromatic ring could be displaced by a fluoride (B91410) or chloride ion.

Electrophilic Halogenation: As mentioned earlier, electrophilic halogenation can be used to add chlorine atoms to the ring.

Halogen Exchange Reactions: In some cases, it might be possible to exchange one halogen for another under specific reaction conditions.

The synthesis of various halogenated benzyl derivatives, such as 2-fluorobenzyl bromide and 2,6-dichlorobenzyl bromide, is well-established, and these compounds could potentially serve as starting points for multi-step conversions. sigmaaldrich.comsigmaaldrich.com

Catalytic Systems and Green Chemistry in this compound Synthesis

The drive towards sustainable chemical manufacturing has heavily influenced the development of synthetic routes for benzylic halides. This involves both the preparation of necessary precursors and the final halogenation step.

A common synthetic strategy for producing substituted benzyl bromides involves the bromination of the corresponding benzyl alcohol. This precursor alcohol, in this case, 2,4-dichloro-6-fluorobenzyl alcohol, can be synthesized via the reduction of a corresponding carbonyl compound, such as 2,4-dichloro-6-fluorobenzaldehyde (B1593027). Palladium-catalyzed hydrogenation is a robust and widely used method for this transformation.

The process involves the reduction of an aldehyde or ketone to an alcohol using hydrogen gas (H₂) and a palladium catalyst, typically palladium on an activated carbon support (Pd/C). masterorganicchemistry.com This heterogeneous catalyst is favored for its high activity, selectivity, and ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. masterorganicchemistry.com The reaction is generally clean and high-yielding. While specific data for the hydrogenation of 2,4-dichloro-6-fluorobenzaldehyde is not prevalent, the methodology is well-established for a wide range of substituted benzaldehydes. The presence of halogen substituents on the aromatic ring is generally well-tolerated under these reduction conditions.

For instance, the reduction of similar precursors, like 2,4-dichlorobenzyl derivatives, has been successfully carried out using palladium catalysts such as 20% Pd(OH)₂/C, demonstrating the viability of this method for halogenated aromatic systems. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Hydrogenation of Aromatic Aldehydes

| Precursor Example | Catalyst | Solvent | H₂ Pressure | Temperature | Yield |

| Benzaldehyde | 10% Pd/C | Ethanol | 1 atm | Room Temp. | >95% |

| 4-Chlorobenzaldehyde | 5% Pd/C | Methanol | 3 atm | 25 °C | High |

| 2-Nitrobenzaldehyde | 10% Pd/C | Ethyl Acetate | 50 psi | 30 °C | >90% |

| 2,4-Dichlorobenzyl ether deprotection | 20% Pd(OH)₂/C | THF/EtOAc | 1 atm | Room Temp. | 91% beilstein-journals.org |

This table presents typical conditions and is for illustrative purposes. Actual conditions for 2,4-dichloro-6-fluorobenzaldehyde would require specific optimization.

Once the 2,4-dichloro-6-fluorobenzyl alcohol precursor is obtained, it can be converted to the target benzyl bromide. A classic method for this is treatment with a solution of hydrogen bromide in acetic acid. chemicalbook.com

Traditional benzylic bromination often relies on radical initiators and bulk solvents, which can pose safety and environmental hazards. sciencemadness.org Modern research focuses on catalytic systems that operate under milder conditions and minimize waste.

Photocatalysis and Continuous Flow Systems: A significant advancement is the use of photocatalysis in continuous flow reactors. This approach can replace thermal initiation or chemical radical initiators with light. For example, a system using in-situ generated bromine (from NaBrO₃/HBr) combined with a microstructured photochemical reactor (using 405 nm LEDs) has been developed for benzylic brominations. rsc.org This method offers exceptional efficiency, with complete conversions achieved in residence times as short as 15 seconds, and dramatically reduces the process mass intensity (PMI), a key metric in green chemistry. rsc.org The use of flow chemistry also enhances safety by minimizing the volume of reactive intermediates at any given time, which is crucial for highly exothermic bromination reactions. rsc.org

Cooperative Catalysis: Another emerging area is cooperative catalysis, which uses multiple catalysts to work in concert. For the formation of benzylic radicals from benzyl halides, a dual catalytic system involving a nucleophilic catalyst (like lutidine) and a photocatalyst (like an Iridium complex) has been demonstrated. nih.govacs.org In this system, lutidine reversibly forms a lutidinium salt with the benzyl halide. This salt has a lower reduction potential, making it easier for the photocatalyst to induce the formation of the desired benzylic radical, which can then be used in further reactions. nih.govacs.org This strategy expands the scope of accessible reactions from benzylic halides under mild conditions.

Metallaphotoredox Catalysis: Merging transition metal catalysis with photoredox catalysis provides powerful tools for C-H bond functionalization. rsc.org While often applied to C-C or C-N bond formation, the principles can be adapted for halogenation. These systems can activate the benzylic C-H bond of a toluene derivative directly, generating a benzylic radical that can then be trapped by a halogen source. rsc.org This avoids the pre-functionalization steps often required in traditional syntheses.

Table 2: Comparison of Traditional vs. Emerging Benzylic Bromination Methods

| Feature | Traditional Method (e.g., AIBN/NBS) | Emerging Method (e.g., Photoflow) |

| Initiation | Thermal (High Temp), Chemical Initiator | Light (Photocatalysis) |

| Safety | Risk of thermal runaway in large batches | Enhanced safety with small reactor volumes rsc.org |

| Solvents | Often chlorinated solvents (e.g., CCl₄) organic-chemistry.org | Can be run in greener solvents or solvent-free rsc.org |

| Efficiency | Variable yields, potential side reactions | High throughput, short residence times rsc.org |

| Waste (PMI) | Higher PMI (e.g., 13.25) | Lower PMI (e.g., 3.08) rsc.org |

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies and Molecular Modeling of 2,4-Dichloro-6-fluorobenzyl Bromide

Quantum chemical studies provide a theoretical framework for understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to model the behavior of this compound at the electronic level, predicting its structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy state. researchgate.net

These calculations provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For halogenated aromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the benzylic carbon and the C-Br bond, indicating the site's susceptibility to nucleophilic attack.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the electronegative halogen atoms (Cl, F) and the bromine atom create regions of negative potential, while the benzylic carbon and hydrogen atoms exhibit a more positive potential, confirming the electrophilic nature of the benzylic carbon.

Interactive Table: Calculated Electronic Properties of Substituted Benzyl (B1604629) Halides Note: The following data is representative and based on typical DFT calculation results for analogous compounds.

| Property | Benzyl Bromide | 4-Fluorobenzyl Bromide | 2,4-Dichlorobenzyl Bromide | This compound (Predicted) |

|---|---|---|---|---|

| HOMO Energy (eV) | -9.10 | -9.25 | -9.48 | -9.65 |

| LUMO Energy (eV) | -0.85 | -0.98 | -1.20 | -1.45 |

| HOMO-LUMO Gap (eV) | 8.25 | 8.27 | 8.28 | 8.20 |

Ab Initio Molecular Orbital Studies on Bond Dissociation Energies and Reaction Intermediates

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or high-level composite methods like G3B3, provide accurate calculations of molecular properties, including bond dissociation energies (BDEs). nih.gov The BDE for the C-Br bond in this compound is a critical parameter for understanding its thermal stability and reactivity in radical reactions.

The BDE is defined as the enthalpy change required to break the C-Br bond homolytically, forming a benzylic radical and a bromine radical. ucsb.edu For the parent benzyl bromide, the C-Br BDE is approximately 222 kJ/mol. The presence of electron-withdrawing substituents like chlorine and fluorine on the benzene ring can influence this value. These groups stabilize the radical intermediate through resonance and inductive effects, which can slightly alter the BDE compared to the unsubstituted analog. Theoretical calculations are essential for quantifying these subtle electronic effects on bond strength. nih.gov

Hammett Correlations and Quantitative Structure-Activity Relationships (QSAR) for Substituent Effects

The reactivity of the benzylic bromide in reactions such as nucleophilic substitution is heavily influenced by the electronic effects of the substituents on the aromatic ring. The Hammett equation provides a framework for quantifying these effects. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to a reference reaction (k₀) through substituent constants (σ) and a reaction constant (ρ).

For this compound, the substituents are two chlorine atoms and one fluorine atom. The Hammett sigma (σ) values for these substituents are positive, indicating their electron-withdrawing nature.

σ_para (Cl): +0.23

σ_meta (Cl): +0.37 (Applied for the ortho position as a first approximation)

σ_meta (F): +0.34 (Applied for the ortho position as a first approximation)

The cumulative effect of these electron-withdrawing groups is an increase in the electrophilicity of the benzylic carbon atom. This makes the molecule more susceptible to attack by nucleophiles, thereby increasing the rate of Sₙ2 reactions compared to unsubstituted benzyl bromide. QSAR models can utilize these parameters to predict the biological activity or reactivity of a series of related compounds.

Comprehensive Spectroscopic Elucidation of this compound and its Derivatives

Spectroscopic techniques are fundamental for the structural confirmation and analysis of this compound. NMR, IR, and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. rsc.org

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region. The aromatic protons at the C3 and C5 positions would appear as complex multiplets due to coupling with each other (H-H coupling) and with the fluorine atom (H-F coupling). The benzylic protons (-CH₂Br) would appear as a doublet downfield (around 4.5-4.8 ppm) due to coupling with the ortho-fluorine atom (²J_HF). spectrabase.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven signals, corresponding to the six aromatic carbons and the one benzylic carbon. The chemical shifts are influenced by the attached halogens. The carbons bonded to chlorine and fluorine will show characteristic shifts and C-F coupling constants. The C-F coupling is particularly informative, with the ¹J_CF for the carbon directly bonded to fluorine being very large (typically > 240 Hz). rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single signal is expected. This signal would likely be a triplet due to coupling with the two adjacent aromatic protons and the benzylic protons, although the resolution might show a more complex multiplet. st-andrews.ac.uk

Interactive Table: Predicted NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are in ppm relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are in Hz. Data is estimated based on analogous compounds.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) |

|---|---|---|---|

| ¹H | H-3, H-5 | 7.20 - 7.50 | m |

| ¹H | -CH₂Br | ~4.7 | d, ²J_HF ≈ 2-3 Hz |

| ¹³C | -CH₂Br | ~30 | d, ²J_CF ≈ 20 Hz |

| ¹³C | C-Cl | ~135 | d, ³J_CF ≈ 3 Hz |

| ¹³C | C-F | ~160 | d, ¹J_CF ≈ 250 Hz |

| ¹⁹F | Ar-F | ~ -110 | t or m |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. researchgate.net The analysis is often supported by DFT calculations, which can predict the frequencies and intensities of the vibrational modes. theaic.org

Aromatic C-H Stretching: Bands are expected in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The -CH₂Br group will exhibit symmetric and asymmetric stretching vibrations between 2850 and 3000 cm⁻¹. theaic.org

Aromatic C=C Stretching: Several bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretching: A strong absorption band is anticipated in the 1200-1270 cm⁻¹ range.

C-Cl Stretching: These vibrations typically appear as strong bands in the 600-800 cm⁻¹ region.

C-Br Stretching: This vibration is found at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C backbone stretches, which may be weak in the IR spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of this compound. nih.gov

Interactive Table: Key Vibrational Frequencies for this compound Note: Frequencies are in cm⁻¹. Data is estimated based on typical values for substituted benzenes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3050 - 3100 | Aromatic C-H Stretch | Medium |

| 2900 - 3000 | -CH₂- Stretch | Medium |

| 1550 - 1600 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1440 - 1480 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1430 | -CH₂- Scissoring | Medium |

| 1200 - 1270 | C-F Stretch | Strong |

| 600 - 800 | C-Cl Stretch | Strong |

| 500 - 650 | C-Br Stretch | Medium-Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 257.92 g/mol . The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of benzyl halides. A primary and dominant fragmentation step involves the cleavage of the benzylic carbon-bromine bond, which is the weakest bond in the molecule. This heterolytic cleavage results in the loss of a bromine radical (•Br) and the formation of the highly stabilized 2,4-dichloro-6-fluorobenzyl cation. This cation is expected to be the base peak in the spectrum due to its resonance stabilization.

Further fragmentation of the 2,4-dichloro-6-fluorobenzyl cation can occur through the loss of the substituent atoms or neutral molecules from the aromatic ring. This can include the sequential loss of chlorine atoms or the elimination of a molecule of hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF). The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Below is a table summarizing the predicted major fragments for this compound. The relative abundances are estimations based on the expected stability of the ions.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure | Significance |

| [C₇H₄BrCl₂F]⁺ | ~258 | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms. |

| [C₇H₄Cl₂F]⁺ | ~179 | 2,4-dichloro-6-fluorobenzyl cation | This is expected to be the base peak due to the stability of the benzyl cation. It results from the loss of the bromine atom. |

| [C₇H₄ClF]⁺ | ~144 | Chloro-fluorobenzyl cation | Formed by the loss of a chlorine atom from the [C₇H₄Cl₂F]⁺ fragment. |

| [C₇H₃Cl₂F]⁺ | ~178 | Dichloro-fluorophenyl cation | Arises from the loss of a hydrogen atom from the benzyl cation. |

| [C₆H₃Cl₂]⁺ | ~145 | Dichlorophenyl cation | Results from the loss of a CHF group from the benzyl cation. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. The chromophore in this molecule is the dichlorofluorophenyl group.

The electronic spectrum of benzene shows characteristic π→π* transitions. The primary bands are the E₁ and E₂ bands at higher energies (shorter wavelengths) and the B band (benzenoid band) at a lower energy (longer wavelength). The B band is characterized by its fine vibrational structure. Substitution on the benzene ring affects the position (λ_max) and intensity (ε_max) of these absorption bands.

The presence of halogen substituents (Cl and F) and the bromomethyl group (-CH₂Br) on the benzene ring in this compound will influence its UV-Vis spectrum. Halogens are considered auxochromes, which are groups that can modify the absorption of a chromophore. They have a dual effect: the -I (inductive) effect, which is electron-withdrawing, and the +M (mesomeric) effect, which is electron-donating due to their lone pairs of electrons. For halogens, the inductive effect generally dominates. These substituents typically cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths and can also lead to hyperchromic effects (increased absorption intensity).

The expected UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or cyclohexane (B81311) would likely show absorption maxima in the region of 260-280 nm for the B-band, which is characteristic of the π→π* transitions in the substituted benzene ring. The fine structure of the B-band may be less pronounced due to the substitution pattern. A more intense absorption band, corresponding to the E₂ band, would be expected at a shorter wavelength, likely below 220 nm.

The analysis of the electronic transitions provides information about the conjugation within the molecule. The dichlorofluorophenyl ring constitutes a conjugated system. The electronic transitions observed are indicative of the energy required to promote electrons from the π bonding orbitals to the π* antibonding orbitals of this system.

A summary of the anticipated UV-Visible absorption data for this compound is presented in the table below.

| Absorption Band | λ_max (nm) (Predicted) | Electronic Transition | Region |

| E₂ Band | ~210 - 220 | π→π | Far UV |

| B Band | ~265 - 275 | π→π | Near UV |

Applications of 2,4 Dichloro 6 Fluorobenzyl Bromide As a Synthetic Building Block

Potential Integration into Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which contain atoms of at least two different elements in their rings, is a cornerstone of medicinal chemistry and materials science. The electrophilic nature of the benzylic carbon in 2,4-Dichloro-6-fluorobenzyl bromide makes it a candidate for reactions with a variety of nucleophiles, which could lead to the formation of heterocyclic rings.

Theoretical Construction of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The introduction of nitrogen, oxygen, or sulfur atoms into a cyclic structure is a common strategy for creating compounds with specific biological or material properties.

Nitrogen-Containing Heterocycles: In principle, this compound could react with various nitrogen-containing nucleophiles to form nitrogen heterocycles. For instance, reaction with primary amines could lead to the formation of N-substituted aza-heterocycles. While general methods for the synthesis of nitrogen heterocycles are abundant, specific studies employing this compound are not documented.

Oxygen-Containing Heterocycles: Similarly, reaction with oxygen nucleophiles, such as substituted phenols or alcohols, could theoretically yield oxygen-containing heterocycles. These reactions often proceed via Williamson ether synthesis or related pathways. Again, the literature lacks specific examples utilizing this compound for this purpose.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles often involves the reaction of an electrophile with a sulfur nucleophile, such as a thiol. The 2,4-dichloro-6-fluorobenzyl moiety could be introduced into a sulfur-containing ring system through such a reaction. However, dedicated studies on this transformation with this specific benzyl (B1604629) bromide are absent from the scientific record.

Postulated Formation of Fused and Bridged Ring Systems

The creation of fused and bridged ring systems represents a significant challenge in synthetic chemistry, leading to molecules with complex three-dimensional structures. While various strategies exist for constructing such systems, there is no available research demonstrating the use of this compound as a key building block in these intricate syntheses.

Hypothetical Role in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to the assembly of organic molecules. Benzyl halides are classic electrophiles in such reactions.

Alkylation and Arylation Reactions Utilizing the Benzylic Halide

Alkylation Reactions: this compound would be expected to act as an alkylating agent, transferring the 2,4-dichloro-6-fluorobenzyl group to a suitable nucleophile. This type of reaction is common for benzyl bromides in general.

Arylation Reactions: The term "arylation" typically refers to the formation of a bond between two aryl groups. While the benzyl bromide itself does not directly participate in a classic arylation in the same way an aryl halide would, it can be used to introduce a benzylic substituent onto an aromatic ring through Friedel-Crafts alkylation or related processes.

Prospective Cross-Coupling Reactions and their Methodological Development

Modern organic synthesis heavily relies on cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. These reactions typically involve the coupling of an organometallic reagent with an organic halide. While the bromine atom in this compound is on a benzylic carbon and not directly on the aromatic ring, it could potentially participate in certain types of cross-coupling reactions. However, the development of specific cross-coupling methodologies involving this compound has not been reported.

Theoretical Utility in the Preparation of Complex Organic Frameworks

Complex organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are materials with highly ordered, porous structures. The synthesis of these materials relies on the use of well-defined molecular building blocks. While the functional groups on this compound could theoretically be modified to make it a suitable linker for such frameworks, there is no evidence in the current literature of its use in this capacity.

Synthesis of Functionally Diverse Organic Molecules through Derivatization

The primary application of this compound in synthetic organic chemistry is as an alkylating agent. The carbon-bromine bond in the benzyl position is susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This allows for the synthesis of a wide array of functionally diverse molecules.

Detailed Research Findings:

While specific studies detailing the derivatization of this compound are limited, the reactivity of similar compounds, such as other fluorobenzyl bromides and dichlorobenzyl bromides, provides a strong indication of its synthetic potential. For instance, fluorobenzyl bromides are known to be effective alkylating agents for a variety of nucleophiles including amines, phenols, thiols, and carbanions. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene (B151609) ring of this compound would be expected to enhance its reactivity towards nucleophilic substitution.

Hypothetical derivatization reactions could include:

Ether Synthesis: Reaction with alcohols or phenols in the presence of a base would yield the corresponding ethers.

Amine Alkylation: Primary and secondary amines would react to form secondary and tertiary amines, respectively.

Thioether Synthesis: Thiol nucleophiles would readily displace the bromide to form thioethers.

Esterification of Carboxylic Acids: While less common, it can be used to form esters of carboxylic acids under specific conditions.

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, would lead to the formation of new carbon-carbon bonds.

These derivatization reactions would yield a variety of molecules with the 2,4-dichloro-6-fluorobenzyl substructure, which could be of interest in various fields of chemical research.

Table of Potential Derivatives of this compound

| Nucleophile | Resulting Functional Group | Potential Derivative Name |

| Phenol | Ether | 1-(Benzyloxy)-2,4-dichloro-6-fluorobenzene |

| Aniline (B41778) | Secondary Amine | N-(2,4-Dichloro-6-fluorobenzyl)aniline |

| Thiophenol | Thioether | Benzyl(2,4-dichloro-6-fluorophenyl)sulfane |

| Sodium Cyanide | Nitrile | 2-(2,4-Dichloro-6-fluorophenyl)acetonitrile |

| Diethylamine | Tertiary Amine | N-(2,4-Dichloro-6-fluorobenzyl)-N-ethylethanamine |

Application in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large libraries of compounds. In SPOS, one of the reactants is attached to a solid support (resin), which facilitates purification by simple filtration. Benzyl halides are often used as linkers to attach molecules to the solid support.

Detailed Research Findings:

There is no specific information available in the searched literature detailing the use of this compound in solid-phase organic synthesis. However, based on the principles of SPOS, it could potentially be used to immobilize nucleophilic substrates onto a solid support. For example, a resin functionalized with a nucleophilic group could react with this compound to form a new resin-bound starting material. Subsequent chemical transformations could then be carried out on the immobilized molecule, with the final product being cleaved from the resin in the last step. The stability of the benzyl ether, amine, or thioether linkage would need to be considered in the context of the planned synthetic route.

Precursor for the Construction of Pharmaceutically Relevant Scaffolds

Substituted benzyl groups are common motifs in many pharmaceutically active compounds. The introduction of the 2,4-dichloro-6-fluorobenzyl group could influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.

Detailed Research Findings:

While no specific examples of the use of this compound as a precursor for known pharmaceutically relevant scaffolds were found in the searched literature, the general importance of halogenated benzyl groups in medicinal chemistry is well-established. The chlorine and fluorine substituents can participate in halogen bonding, alter lipophilicity, and block metabolic oxidation, all of which are important considerations in drug design.

For instance, the structurally related 2,6-difluorobenzyl bromide is a key intermediate in the synthesis of Rufinamide, an antiepileptic drug. It is plausible that this compound could be utilized in a similar fashion to synthesize novel compounds with potential therapeutic applications. The unique substitution pattern of this compound could lead to the discovery of new bioactive molecules with improved properties.

Future Research Perspectives and Methodological Advancements

Development of Highly Selective and Sustainable Synthetic Routes

The traditional synthesis of halogenated aromatic compounds often relies on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing synthetic pathways that are not only highly selective but also adhere to the principles of green chemistry. For a molecule like 2,4-Dichloro-6-fluorobenzyl bromide, this involves reimagining the synthesis from the ground up, from the choice of starting materials to the reaction conditions.

Key areas of development include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced waste. The synthesis of this compound could be adapted to a flow process, minimizing the handling of hazardous reagents and allowing for safer, scalable production.

Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. While direct enzymatic bromination of a pre-functionalized dichlorofluorotoluene is a challenging prospect, engineered enzymes could be developed for the selective halogenation of aromatic rings or the conversion of a benzyl (B1604629) alcohol to the corresponding bromide, reducing the need for harsh chemical reagents.

Alternative Energy Sources: The use of microwave irradiation and sonochemistry can accelerate reaction rates and improve energy efficiency compared to conventional heating. These techniques could be applied to the bromination step in the synthesis of this compound, potentially reducing reaction times and by-product formation.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

For this compound, AI and ML can be applied in several ways:

Reaction Condition Optimization: ML models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and purity of this compound, minimizing the need for extensive experimental screening. beilstein-journals.org

Regioselectivity Prediction: In the synthesis of the dichlorofluorotoluene precursor, AI can predict the most likely positions for halogenation, guiding the synthetic strategy to achieve the desired 2,4-dichloro-6-fluoro substitution pattern with high fidelity. digitellinc.com

Forward Reaction Prediction: When using this compound as a reactant in subsequent transformations, forward prediction tools can identify potential side products and impurities, aiding in the design of cleaner and more efficient reactions. nih.gov This is particularly valuable for complex substrates where multiple reaction pathways are possible. eurekalert.org

| Machine Learning Model | Application in Synthesis/Reactions of this compound | Potential Impact |

| Deep Neural Networks (DNNs) | Predicting reaction outcomes, including yield and potential by-products, based on the structure of reactants and reagents. researchgate.net | Accelerates R&D by reducing the number of screening experiments required. chemcopilot.com |

| Random Forests | Optimizing reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis and subsequent reactions. rjptonline.org | Improves reaction efficiency and yield, leading to more cost-effective and sustainable processes. |

| Natural Language Processing (NLP) | Extracting reaction data from scientific literature and patents to build comprehensive databases for training other ML models. | Expands the knowledge base for predictive models, improving their accuracy and applicability. |

| Reinforcement Learning | Guiding automated synthesis platforms in the exploration of new reaction conditions for challenging transformations. | Enables autonomous discovery of novel and more efficient synthetic routes. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and control. Traditional analytical methods often rely on quenching the reaction and analyzing aliquots, which may not accurately represent the dynamic state of the reaction mixture. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) and real-time monitoring are revolutionizing our ability to study chemical transformations as they occur. youtube.com

For reactions involving this compound, such as Grignard reagent formation or its use in alkylation reactions, these techniques can provide invaluable insights:

Process Analytical Technology (PAT): The integration of in-situ spectroscopic probes (e.g., Raman, FTIR) into reaction vessels allows for continuous monitoring of the concentrations of reactants, intermediates, and products. This data can be used to build kinetic models and ensure consistent product quality.

Synchrotron-based X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These powerful techniques can provide detailed structural information about catalytic species and intermediates under actual reaction conditions. nih.govrsc.org For example, XAS could be used to study the electronic and geometric structure of a metal catalyst during a cross-coupling reaction involving this compound. rsc.org

| Spectroscopic Technique | Information Provided | Application Example for this compound Chemistry |

| In-situ Raman Spectroscopy | Vibrational modes of molecules, providing information on functional groups and molecular structure. rsc.org | Monitoring the conversion of the -CH₂Br group during an alkylation reaction. |

| In-situ FTIR Spectroscopy | Infrared absorption bands corresponding to specific molecular vibrations. | Tracking the disappearance of starting material and the appearance of product in real-time. |

| In-situ NMR Spectroscopy | Chemical environment of atomic nuclei, allowing for detailed structural elucidation of species in solution. | Identifying and quantifying transient intermediates in a complex reaction mixture. |

| In-situ X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of a specific element (e.g., a metal catalyst). rsc.org | Elucidating the mechanism of a metal-catalyzed cross-coupling reaction. |

Exploration of New Catalytic Systems for Challenging Transformations

Catalysis is at the heart of efficient chemical synthesis. The development of novel catalytic systems that can mediate challenging transformations under mild conditions is a major frontier in chemical research. For a polyhalogenated substrate like this compound, the challenge lies in achieving selective activation of a specific C-X (carbon-halogen) or C-H bond.

Future research in this area will likely focus on:

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions via single-electron transfer pathways. Photoredox catalysis could enable novel transformations of this compound, such as C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods. thieme-connect.de

Dual Catalysis: Combining two different types of catalysts (e.g., a transition metal catalyst and an organocatalyst) can enable transformations that are not possible with either catalyst alone. This approach could be used to achieve highly selective and asymmetric functionalization of this compound.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are gaining prominence for their ability to activate typically unreactive bonds, such as C-F bonds. beilstein-journals.org Research into nickel-based systems could lead to methods for the selective cross-coupling of the C-F, C-Cl, or C-Br bonds of this compound, allowing for the differential introduction of various substituents. thieme-connect.debeilstein-journals.org

| Catalytic System | Target Transformation | Potential Application for this compound |

| Nickel/Photoredox Dual Catalysis | Enantioselective C(sp³)–H Cross-Couplings. thieme-connect.de | Asymmetric arylation or alkylation at the benzylic position. |

| Palladium Catalysis | Selective C-Br bond activation in the presence of C-F bonds. beilstein-journals.org | Orthogonal coupling reactions to introduce different aryl groups sequentially. |

| Iron-based MOFs | Selective oxidation under mild conditions. uva.nl | Controlled oxidation of the methyl group prior to bromination. |

| Enzyme-based Catalysis | Highly selective halogenation or dehalogenation. | "Green" synthesis of the precursor or selective modification of the final product. |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-fluorobenzyl bromide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via halogenation of substituted toluene derivatives. For example, bromination of 2,4-dichloro-6-fluorotoluene using N-bromosuccinimide (NBS) under radical-initiated conditions or via nucleophilic substitution with HBr in the presence of a Lewis acid. Intermediates are characterized using X-ray crystallography (e.g., SHELX for structural refinement ) and spectroscopic techniques (FTIR for functional groups, / NMR for regiochemical confirmation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive nature (Skin Corr. 1B classification) and respiratory hazards:

- Use PPE : Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges.

- Store in airtight, amber-glass containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis.

- Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste contractors .

Q. Which analytical techniques are most effective for purity assessment of halogenated benzyl bromides?

- Methodological Answer :

- HPLC-UV/ECD : For quantifying trace impurities (e.g., residual toluene derivatives).

- Elemental Analysis : Validate halogen content (Br, Cl, F) via combustion-ion chromatography.

- Melting Point Analysis : Compare with literature values (e.g., 67–68°C for analogous bromides ).

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, thermal motion) be addressed when resolving the structure of this compound derivatives?

- Methodological Answer : Heavy atoms like bromine cause X-ray absorption and anisotropic thermal motion. Use SHELXL-2018 for refinement:

- Apply ISOR restraints to model anisotropic displacement parameters.

- For disorder, employ PART/SUMP commands to split positions and refine occupancy ratios. High-resolution data (≤0.8 Å) is critical for resolving Cl/F positional ambiguity .

Q. How do steric and electronic effects of the 2,4-dichloro-6-fluoro substituents influence cross-coupling reactivity?

- Methodological Answer : The ortho-chloro groups induce steric hindrance, reducing yields in Suzuki-Miyaura couplings. Mitigate this by:

- Using bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates.

- Optimizing solvent polarity (e.g., DMF/HO mixtures) to enhance solubility of aryl boronic acids.

- Conflicting reactivity data may arise from competing C-Br vs. C-Cl activation ; validate via NMR kinetics .

Q. What strategies optimize the separation of this compound from byproducts (e.g., di-brominated analogs)?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/EtOAc (9:1) gradients. Monitor fractions via TLC (R = 0.3–0.4).

- Distillation : Limited due to high bp (~200°C); instead, employ Kugelrohr distillation under reduced pressure (1–5 mmHg) for thermally stable batches.

- Recrystallization : Dissolve in hot cyclohexane, then cool to -20°C for crystal seeding .

Q. How can capillary electrophoresis (CE) be adapted for quantifying trace bromide ions in reaction mixtures?

- Methodological Answer :

- Buffer Optimization : Use 20 mM borate (pH 9.2) with 0.5 mM CTAB as EOF suppressor.

- Sample Stacking : Inject samples in low-conductivity matrix (e.g., 10 mM HNO) to enhance sensitivity.

- Interference Mitigation : Resolve Br from Cl via mobility differences; validate with spiked recovery tests (90–110% accuracy) .

Q. What are the applications of this compound in designing bioactive molecules (e.g., kinase inhibitors)?

- Methodological Answer : The bromide serves as a versatile electrophile for:

- Alkylation of heterocycles : Introduce fluorinated benzyl groups into pyrimidines or triazoles to enhance lipophilicity.

- Prodrug Synthesis : Conjugate via ester linkages to improve bioavailability.

- Case Study: Derivatives of 4-(4-chlorophenyl)pyridin-2-one showed activity in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.